molecular formula C7H8O5 B3055931 (1R,2R)-4-oxocyclopentane-1,2-dicarboxylic acid CAS No. 67885-97-6

(1R,2R)-4-oxocyclopentane-1,2-dicarboxylic acid

Cat. No.: B3055931
CAS No.: 67885-97-6
M. Wt: 172.13 g/mol
InChI Key: CJSMOECOKYPHSC-RFZPGFLSSA-N
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Description

(1R,2R)-4-oxocyclopentane-1,2-dicarboxylic acid is a chiral compound with significant importance in organic chemistry. It is characterized by its unique structure, which includes a cyclopentane ring with two carboxylic acid groups and a ketone group. This compound is often used as a building block in the synthesis of more complex molecules due to its reactivity and stereochemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-4-oxocyclopentane-1,2-dicarboxylic acid typically involves the cyclization of suitable precursors under controlled conditions. One common method is the oxidation of cyclopentane derivatives using strong oxidizing agents. The reaction conditions often require careful control of temperature and pH to ensure the desired stereochemistry is achieved.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale oxidation processes using catalysts to enhance the reaction efficiency. The use of continuous flow reactors can help in maintaining consistent reaction conditions and improving yield.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-4-oxocyclopentane-1,2-dicarboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The carboxylic acid groups can participate in substitution reactions to form esters or amides.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Acid chlorides or anhydrides in the presence of a base.

Major Products Formed

The major products formed from these reactions include various derivatives such as esters, amides, and alcohols, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(1R,2R)-4-oxocyclopentane-1,2-dicarboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which (1R,2R)-4-oxocyclopentane-1,2-dicarboxylic acid exerts its effects is primarily through its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the functional groups present. The pathways involved often include binding to active sites of enzymes, altering their activity and leading to changes in biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R)-1,2-cyclopentanedicarboxylic acid: Similar structure but lacks the ketone group.

    (1R,2R)-4-hydroxycyclopentane-1,2-dicarboxylic acid: Contains a hydroxyl group instead of a ketone.

    (1R,2R)-4-aminocyclopentane-1,2-dicarboxylic acid: Contains an amino group instead of a ketone.

Uniqueness

The presence of the ketone group in (1R,2R)-4-oxocyclopentane-1,2-dicarboxylic acid makes it unique compared to its analogs. This functional group significantly influences its reactivity and the types of reactions it can undergo, making it a valuable compound in synthetic organic chemistry.

Properties

IUPAC Name

(1R,2R)-4-oxocyclopentane-1,2-dicarboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O5/c8-3-1-4(6(9)10)5(2-3)7(11)12/h4-5H,1-2H2,(H,9,10)(H,11,12)/t4-,5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJSMOECOKYPHSC-RFZPGFLSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CC1=O)C(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H](CC1=O)C(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201223338
Record name rel-(1R,2R)-4-Oxo-1,2-cyclopentanedicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201223338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67885-97-6
Record name rel-(1R,2R)-4-Oxo-1,2-cyclopentanedicarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67885-97-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name rel-(1R,2R)-4-Oxo-1,2-cyclopentanedicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201223338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,2R)-4-oxocyclopentane-1,2-dicarboxylic acid
Reactant of Route 2
(1R,2R)-4-oxocyclopentane-1,2-dicarboxylic acid
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(1R,2R)-4-oxocyclopentane-1,2-dicarboxylic acid
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(1R,2R)-4-oxocyclopentane-1,2-dicarboxylic acid
Reactant of Route 6
(1R,2R)-4-oxocyclopentane-1,2-dicarboxylic acid

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